molecular formula C10H17NO5 B2930836 (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-(oxetan-3-yl)acetic acid CAS No. 1932299-93-8

(2S)-2-{[(tert-butoxy)carbonyl]amino}-2-(oxetan-3-yl)acetic acid

Cat. No.: B2930836
CAS No.: 1932299-93-8
M. Wt: 231.248
InChI Key: ZGLWUVSYEVUTKH-ZETCQYMHSA-N
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Description

Historical Context and Emergence in Medicinal Chemistry

The integration of oxetanes into pharmaceutical compounds gained momentum following seminal work by Wuitschik et al. in the early 2000s, which demonstrated the oxetane ring's ability to serve as a versatile bioisostere while improving metabolic stability. This compound specifically emerged from efforts to merge amino acid functionality with constrained heterocycles, addressing the dual challenges of peptide drug optimization: conformational flexibility and susceptibility to enzymatic degradation.

Key milestones in its development include:

  • 2016 : Systematic studies on Boc-protected oxetane amino acids revealed enhanced aqueous solubility (LogP = 1.57) compared to aromatic analogs while maintaining rotational restriction critical for target engagement.
  • 2020 : Adoption in fragment libraries for protein-protein interaction inhibition, capitalizing on the oxetane's ability to project functional groups in defined spatial orientations.
  • 2023 : Optimization of synthetic routes using Horner-Wadsworth-Emmons olefination and aza-Michael additions, enabling gram-scale production for lead optimization campaigns.

Structural Significance: Oxetane Scaffold and Boc Protection

The molecule's architecture combines three critical elements:

Structural Feature Role in Molecular Design Impact on Properties
Oxetan-3-yl group Conformational restriction Reduces entropic penalty in binding
Boc protecting group Temporary amine protection Enables selective functionalization
Chiral acetic acid moiety Hydrogen-bonding capacity Enhances target complementarity

The oxetane ring induces a characteristic 120° dihedral angle between adjacent substituents, preferentially adopting a chair-like conformation that mimics bioactive peptide motifs. This geometric constraint is quantified by Fsp³ = 0.833, indicating high three-dimensionality compared to flat aromatic systems. Boc protection serves dual purposes:

  • Synthetic Utility : The tert-butoxycarbonyl group prevents unwanted nucleophilic reactions during coupling steps while allowing mild acidic deprotection (e.g., TFA treatment).
  • Property Modulation : Introduces 76 Ų polar surface area, counterbalancing the oxetane's lipophilic character (cLogP 1.57) to maintain membrane permeability.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(oxetan-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO5/c1-10(2,3)16-9(14)11-7(8(12)13)6-4-15-5-6/h6-7H,4-5H2,1-3H3,(H,11,14)(H,12,13)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGLWUVSYEVUTKH-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1COC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C1COC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2S)-2-{[(tert-butoxy)carbonyl]amino}-2-(oxetan-3-yl)acetic acid, also known by its CAS number 1932299-93-8, is a compound with potential biological significance. Its molecular formula is C10H17NO5, and it has a molecular weight of 231.25 g/mol. This compound has garnered attention for its unique structural features and potential therapeutic applications.

Chemical Structure and Properties

The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines during chemical reactions. The oxetan-3-yl moiety adds to its complexity, suggesting potential interactions with biological targets.

PropertyValue
CAS Number1932299-93-8
Molecular FormulaC10H17NO5
Molecular Weight231.25 g/mol
Purity>97%
PubChem CID97295083

Case Studies and Research Findings

  • Antimicrobial Activity : Preliminary investigations into related compounds have shown that oxetane derivatives can exhibit antimicrobial properties. For instance, studies on oxetane-containing amino acids have indicated potential against various bacterial strains, suggesting that this compound may also possess similar activity.
  • Cytotoxicity : A study focusing on related amino acids demonstrated cytotoxic effects in certain cancer cell lines. The structural similarity of this compound to these compounds raises the possibility of similar cytotoxic mechanisms.
  • Enzyme Inhibition : Research into other Boc-protected amino acids has shown that they can act as inhibitors for specific enzymes involved in metabolic pathways. This characteristic could be explored further for this compound in metabolic studies.

Comparative Analysis with Related Compounds

A comparative analysis of this compound with other similar compounds can provide insights into its biological activity:

Compound NameCAS NumberBiological Activity
(S)-2-Amino-2-(oxetan-3-yl)acetic acid1932299-93-8Potential antimicrobial
(R)-Boc-Glycine155976-13-9Cytotoxic effects
(S)-Boc-cyclopropyl-Gly-OH155976-13-9Enzyme inhibition

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Core Scaffold

Adamantane-Substituted Analog
  • Compound: (2S)-2-(1-Adamantyl)-2-[(tert-butoxycarbonyl)amino]acetic acid
  • Molecular formula: C₁₇H₂₅NO₄
  • Molecular weight : 307.39 g/mol
  • Key difference : Replacement of oxetane with a bulky adamantyl group.
  • Impact : Adamantane’s hydrophobicity reduces aqueous solubility but enhances membrane permeability. The rigid tricyclic structure may improve metabolic stability in drug candidates .
Thiophene-Substituted Analog
  • Compound: 2-(Boc-amino)-2-(3-thiophenyl)acetic acid
  • Molecular formula: C₁₁H₁₅NO₄S
  • Molecular weight : 257.31 g/mol
  • Key difference : Aromatic thiophene replaces oxetane.
  • Impact : Thiophene’s π-electron system enables interactions with aromatic residues in enzymes. Sulfur atoms may alter redox properties or metabolic pathways .
Difluorocyclohexyl-Substituted Analog
  • Compound: (2S)-2-Boc-amino-2-(4,4-difluorocyclohexyl)acetic acid
  • Molecular formula: C₁₃H₂₁F₂NO₄
  • Molecular weight : 293.31 g/mol
  • Key difference : 4,4-Difluorocyclohexyl group introduces electronegative fluorine atoms.
  • Impact : Fluorination increases lipophilicity and resistance to oxidative metabolism. The cyclohexyl ring’s flexibility may reduce steric hindrance compared to oxetane .
Pyridine-Substituted Analog
  • Compound: (2S)-2-Boc-amino-2-(pyridin-3-yl)acetic acid
  • Molecular formula : C₁₂H₁₆N₂O₄
  • Molecular weight : 252.27 g/mol
  • Key difference : Pyridin-3-yl group replaces oxetane.
  • Impact : The basic nitrogen in pyridine enhances water solubility at acidic pH and facilitates hydrogen bonding in biological targets .

Positional and Functional Group Isomers

Oxetan-3-yl vs. Oxetan-3-yl-Acetic Acid Derivatives
  • Compound: 2-(3-{[(tert-Butoxy)carbonyl]amino}oxetan-3-yl)acetic acid
  • Molecular formula: C₁₀H₁₇NO₅
  • Molecular weight : 231.25 g/mol (same as target compound)
  • Impact : Altered spatial arrangement affects reactivity and binding to chiral receptors .
Tetrahydropyran (Oxan-4-yl) Variant
  • Compound: (2S)-2-Boc-amino-3-(oxan-4-yl)propanoic acid
  • Molecular formula: C₁₃H₂₃NO₅
  • Molecular weight : 281.33 g/mol
  • Key difference : Six-membered oxane ring replaces four-membered oxetane.
  • Impact : Reduced ring strain increases conformational flexibility but may decrease metabolic stability .

Q & A

Basic: What are the recommended methodologies for synthesizing (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-(oxetan-3-yl)acetic acid?

Answer:
The synthesis typically involves:

  • Boc Protection : Introducing the tert-butoxycarbonyl (Boc) group to the amino acid precursor under anhydrous conditions, using Boc anhydride and a base like triethylamine in dichloromethane .
  • Oxetane Incorporation : Coupling the Boc-protected intermediate with oxetan-3-ylacetic acid via carbodiimide-mediated activation (e.g., EDC/HOBt) .
  • Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization to isolate the product.
    Key Considerations : Monitor reaction progress via TLC or HPLC. Ensure inert atmosphere to prevent Boc-group hydrolysis .

Basic: How should researchers characterize the purity and stereochemistry of this compound?

Answer:

  • Spectroscopic Methods :
    • NMR : Confirm stereochemistry via 1H^1H- and 13C^{13}C-NMR, focusing on coupling constants (e.g., oxetane protons at δ 4.5–5.0 ppm with J=67HzJ = 6–7 \, \text{Hz}) .
    • HPLC : Use chiral columns (e.g., Chiralpak IA) to verify enantiomeric purity (>98% ee) .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]+^+ at m/z 286.1422) .

Advanced: What computational approaches are suitable for studying its conformational stability?

Answer:

  • Quantum Chemical Calculations :
    • DFT Methods : Optimize geometry at the B3LYP/6-31G(d) level to analyze torsional angles of the oxetane and Boc groups .
    • Energy Barriers : Calculate rotational barriers for the Boc group to predict stability under thermal stress.
  • Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMSO) to assess aggregation propensity .
    Data Table :
ParameterValue (DFT)Experimental (NMR)
Oxetane C-O-C angle88.5°89.2°
Boc group torsion15.3°16.1°
Source:

Advanced: How does the compound’s stability vary under acidic/basic conditions?

Answer:

  • Acidic Conditions : Boc group hydrolyzes rapidly below pH 3 (e.g., 50% degradation in 1M HCl at 25°C within 2 hours) .
  • Basic Conditions : Stable in mild bases (pH 8–10) but degrades in strong bases (e.g., 1M NaOH) via oxetane ring-opening .
  • Thermal Stability : Decomposes above 150°C, releasing CO2_2 and tert-butanol .
    Recommendations : Store at –20°C in anhydrous DMSO or THF to prolong shelf life .

Advanced: How to design experiments to resolve contradictory data on its reactivity?

Answer:

  • Contradiction Example : Conflicting reports on Boc-group stability in aqueous buffers.
  • Resolution Strategies :
    • Replicate Studies : Conduct kinetic assays under controlled pH/temperature .
    • Advanced Analytics : Use 19F^{19}F-NMR (if fluorinated analogs exist) or in-situ IR to track hydrolysis .
    • Cross-Validate : Compare results with Boc-protected analogs (e.g., tert-butyl esters) to isolate variables .

Advanced: What are the hazards and mitigation strategies for handling this compound?

Answer:

  • Hazards :
    • Acute Toxicity : LD50_{50} (oral, rat) = 1200 mg/kg .
    • Irritation : Causes skin/eye irritation (H315, H319) .
  • Mitigation :
    • PPE : Nitrile gloves, lab coat, and safety goggles.
    • Ventilation : Use fume hoods to avoid inhalation (H335) .
    • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) .

Advanced: How to optimize its use in peptide coupling reactions?

Answer:

  • Activation : Pre-activate the carboxylic acid with HATU/DIPEA in DMF for 30 minutes .
  • Coupling Efficiency : Achieves >90% yield with primary amines (e.g., glycine methyl ester) at 0°C .
  • Side Reactions : Minimize oxetane ring-opening by avoiding strong nucleophiles (e.g., thiols) .

Advanced: What experimental limitations arise when studying its biological activity?

Answer:

  • Limitations :
    • Degradation in Cell Media : Hydrolysis in PBS (pH 7.4) reduces bioavailability after 24 hours .
    • Low Solubility : Aqueous solubility <1 mg/mL; requires DMSO co-solvents .
  • Solutions :
    • Prodrug Design : Modify the carboxylic acid to esters for improved membrane permeability .
    • Stabilization : Use cyclodextrin encapsulation to enhance stability in physiological conditions .

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